molecular formula C6H8F2O3 B6229651 2,2-difluoro-1-hydroxycyclopentane-1-carboxylic acid CAS No. 2377035-02-2

2,2-difluoro-1-hydroxycyclopentane-1-carboxylic acid

Cat. No.: B6229651
CAS No.: 2377035-02-2
M. Wt: 166.1
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Description

2,2-Difluoro-1-hydroxycyclopentane-1-carboxylic acid is an organic compound with the molecular formula C6H8F2O3. This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a carboxylic acid group attached to a cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-1-hydroxycyclopentane-1-carboxylic acid typically involves the difluorination of cyclopentane derivatives. One common method is the reaction of cyclopentanone with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction mixture is then subjected to hydrolysis to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced difluorination reagents and catalysts can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-1-hydroxycyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products:

    Oxidation: 2,2-difluorocyclopentanone-1-carboxylic acid.

    Reduction: 2,2-difluoro-1-hydroxycyclopentanol.

    Substitution: 2,2-difluoro-1-amino- or 1-thiocyclopentane-1-carboxylic acid.

Scientific Research Applications

2,2-Difluoro-1-hydroxycyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.

    Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties

Mechanism of Action

The mechanism of action of 2,2-difluoro-1-hydroxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

    2,2-Difluorocyclopropane-1-carboxylic acid: Another difluorinated compound with a cyclopropane ring.

    2,2-Difluoro-1-hydroxycyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of cyclopentane.

Uniqueness: 2,2-Difluoro-1-hydroxycyclopentane-1-carboxylic acid is unique due to its specific ring size and the presence of both hydroxyl and carboxylic acid groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

2377035-02-2

Molecular Formula

C6H8F2O3

Molecular Weight

166.1

Purity

95

Origin of Product

United States

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